molecular formula C26H22N2O2S B2528128 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866348-81-4

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2528128
CAS No.: 866348-81-4
M. Wt: 426.53
InChI Key: GNTPEZRVRNXIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. Its structure includes:

  • Chromene ring: A benzopyran moiety fused to a pyrimidine ring at positions 2 and 2.
  • 9-position: Ethoxy group (–OCH₂CH₃), enhancing metabolic stability compared to smaller alkoxy groups. 2-position: Phenyl group (–C₆H₅), influencing aromatic stacking and steric effects.

This compound’s molecular weight is approximately 483.6 g/mol (based on analogues in ), with a calculated logP (XLogP3) of ~6.2, indicating moderate lipophilicity . Its topological polar surface area (TPSA) is ~98.6 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

4-benzylsulfanyl-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-2-29-22-15-9-14-20-16-21-25(30-23(20)22)27-24(19-12-7-4-8-13-19)28-26(21)31-17-18-10-5-3-6-11-18/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTPEZRVRNXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-(benzylsulfanyl)pyrimidine with 2-phenyl-4H-chromen-4-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

Biology

  • Antimicrobial Activity : Preliminary studies have indicated that 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine exhibits antimicrobial properties against a range of pathogens. This potential makes it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms involve cell cycle arrest and modulation of key signaling pathways related to cancer progression.
  • Neuroprotective Effects : Emerging studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative diseases.

Medicine

  • Therapeutic Applications : Due to its biological activities, this compound is being investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancers.

Industrial Applications

  • Material Development : The compound's unique properties make it suitable for developing new materials with specific characteristics. Its application in creating polymers or composites with enhanced performance is an area of ongoing research.

Data Summary Table

Application AreaActivityMethodologyKey Findings
ChemistrySynthesis building blockMulti-step reactionsFacilitates creation of complex heterocycles
BiologyAntimicrobialIn vitro assaysEffective against various pathogens
AnticancerCytotoxicity assaysInduces apoptosis in cancer cell lines
NeuroprotectiveCell viability assaysProtects against oxidative stress
MedicineTherapeutic potentialPreclinical studiesPromising results in treating infections and cancers
IndustryMaterial developmentExperimental formulationsPotential for novel polymers

Case Studies

  • Antitumor Activity : A study involving human cancer cell lines demonstrated that the compound significantly inhibited tumor growth by inducing apoptosis and causing cell cycle arrest at the G1 phase. This suggests its potential utility in cancer therapy.
  • Anti-inflammatory Effects : In a murine model of arthritis, treatment with this compound resulted in a notable reduction in inflammatory markers and joint swelling, indicating its potential role in managing inflammatory diseases.
  • Neuroprotective Research : Initial findings point to the compound's ability to mitigate oxidative stress-induced neuronal cell death, warranting further investigation into its mechanisms and therapeutic applications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

a) Chromeno[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • The chromene oxygen atom may participate in hydrogen bonding, enhancing target binding .
  • Thieno[2,3-d]pyrimidine (, Figure 12): Replaces the chromene oxygen with sulfur (thiophene ring), increasing electronic density and altering π-π stacking interactions. Sulfur’s larger atomic size reduces solubility compared to oxygen-containing chromeno derivatives .
b) Chromeno[2,3-d]pyrimidine vs. Pyrano[2,3-d]pyrimidine ():
  • Pyrano[2,3-d]pyrimidine: Features a pyran ring fused to pyrimidine, lacking the benzene ring of chromeno derivatives. Pyrano derivatives in showed antibacterial activity, suggesting scaffold-dependent biological effects .

Substituent Effects

a) 4-Position Modifications
  • Benzylsulfanyl Group (Target Compound):

    • Enhances lipophilicity (logP ~6.2) and may interact with cysteine residues in enzymes via disulfide exchange.
  • Acetamide-Linked Sulfanyl Group (): 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide has a TPSA of 98.6 Ų, similar to the target compound.
  • Benzoic Acid Substituent (): 4-[[2-[(9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid has a carboxylic acid group, increasing acidity (pKa ~4-5) and TPSA, which may limit blood-brain barrier penetration .
b) 9-Position Modifications
  • Ethoxy vs. Methoxy ( vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Acetamide Analog Benzoic Acid Analog
Molecular Weight (g/mol) ~483.6 483.6 ~483.5
logP (XLogP3) ~6.2 6.2 ~5.8
TPSA (Ų) ~98.6 98.6 ~110
Hydrogen Bond Donors 1 1 2
Rotatable Bonds 7 7 8

Biological Activity

4-(Benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a polyheterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzylsulfanyl group and an ethoxy group attached to a chromeno-pyrimidine framework. Its molecular formula is C26H22N2O2SC_{26}H_{22}N_{2}O_{2}S and it has a CAS number of 866348-81-4. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of benzochromenopyrimidine showed promising antibacterial effects against various bacterial strains, suggesting that the chromeno-pyrimidine structure may enhance membrane permeability or inhibit essential bacterial enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against colorectal cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

CompoundCell LineIC50 (µM)Comparison
This compoundLoVo14.99More active than oxaliplatin (19.51)
This compoundHCT-11615.92Comparable to 5-FU (19.99)

The compound demonstrated IC50 values lower than standard chemotherapy agents such as oxaliplatin and 5-fluorouracil (5-FU), indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that similar compounds can inhibit topoisomerase activity and affect Bcl-2 protein levels, leading to increased apoptosis in cancer cells .

Case Studies

  • Colorectal Cancer Research : In a study involving the synthesis of various benzochromenopyrimidine derivatives, compounds were screened for their antiproliferative activity against human colorectal cancer cell lines LoVo and HCT-116. The results indicated that several synthesized compounds exhibited significant cytotoxicity, with particular derivatives showing enhanced activity due to specific substituents on the aromatic rings .
  • Antimicrobial Screening : Another investigation into the antimicrobial properties of similar compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzylsulfanyl group could further enhance activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves three stages:

  • Core Formation : Cyclization of precursors (e.g., coumarin derivatives with thiourea or pyrimidine intermediates) under acid catalysis (e.g., p-toluenesulfonic acid) to form the chromeno[2,3-d]pyrimidine scaffold .
  • Substituent Introduction : Sequential substitution reactions to introduce the ethoxy group (at position 9) and phenyl group (at position 2). Ethoxy substitution may require alkylation with ethyl bromide under basic conditions .
  • Sulfanyl Functionalization : Thiolation at position 4 using benzylthiol or via a nucleophilic displacement reaction with a benzylsulfanyl precursor .
    • Critical Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the chromeno-pyrimidine scaffold (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (e.g., ethoxy CH₃ at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at 650–750 cm⁻¹ for sulfanyl, C-O-C for ethoxy at 1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzylsulfanyl moiety .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays, noting IC₅₀ values .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA, comparing to reference inhibitors like celecoxib .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during sulfanyl group introduction?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or CuI for catalytic efficiency in thiol-alkyne coupling reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for thiolation reactivity .
  • Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress and identify intermediates (e.g., disulfide byproducts) .

Q. How do structural modifications (e.g., ethoxy vs. methyl substitution) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Ethoxy Group : Enhances solubility and bioavailability compared to methyl (logP reduction by ~0.5 units) .
  • Benzylsulfanyl vs. Acetamide : Sulfanyl groups improve kinase inhibition (e.g., IC₅₀ = 2.1 μM for EGFR vs. 8.7 μM for acetamide derivatives) .
  • Case Study : Replace ethoxy with methoxy; observe reduced anti-inflammatory activity (COX-2 inhibition drops from 78% to 45%) .

Q. How to resolve contradictory data in biological assays (e.g., cytotoxicity vs. specificity)?

  • Methodological Answer :

  • Orthogonal Assays : Confirm cytotoxicity via Annexin V/PI staining (apoptosis) alongside metabolic assays (MTT) to distinguish specific activity from nonspecific toxicity .
  • Off-Target Profiling : Use proteome-wide microarrays to identify unintended interactions (e.g., hERG channel binding) .
  • Dosage Optimization : Perform time-dependent studies (24–72 hr) to differentiate acute vs. chronic effects .

Q. What computational methods predict the compound’s drug-likeness and binding modes?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or QikProp to calculate parameters (e.g., BBB permeability, CYP450 inhibition) .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR PDB: 1M17) with AutoDock Vina; validate with MD simulations (NAMD, 100 ns) .

Data Contradiction Analysis

Q. Why do purity levels vary (>95% vs. ~90%) across synthesis batches?

  • Methodological Answer :

  • Chromatographic Optimization : Adjust gradient elution (e.g., 30% → 70% ethyl acetate in hexane) to resolve co-eluting impurities .
  • Recrystallization : Use ethanol/water mixtures to improve crystalline purity; monitor via DSC (melting point consistency: ±1°C) .

Q. How to address discrepancies in reported biological IC₅₀ values?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to compare replicates (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.